4-Amino-3,5-dimethyl-1-tetradecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,5-dimethyl-1-tetradecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a long tetradecyl chain, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dimethyl-1-tetradecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3,5-dimethyl-1H-1,2,4-triazole with a tetradecyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dimethyl-1-tetradecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-3,5-dimethyl-1-tetradecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dimethyl-1-tetradecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The long tetradecyl chain allows for interactions with lipid membranes, potentially disrupting membrane integrity and function. The triazole ring can participate in hydrogen bonding and dipole interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure without the long alkyl chain.
3,5-Dimethyl-1H-1,2,4-triazole: Similar structure but lacks the tetradecyl chain.
4-Amino-1,2,4-triazole: Contains an amino group but lacks the alkyl chain and additional methyl groups.
Uniqueness
4-Amino-3,5-dimethyl-1-tetradecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is unique due to its long tetradecyl chain, which imparts distinct physicochemical properties. This structural feature enhances its lipophilicity and ability to interact with lipid membranes, making it a valuable compound for research in drug delivery and membrane biology.
Properties
CAS No. |
59944-39-7 |
---|---|
Molecular Formula |
C18H39ClN4 |
Molecular Weight |
347.0 g/mol |
IUPAC Name |
3,5-dimethyl-1-tetradecyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C18H38N4.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(3)22(19)17(2)20-21;/h18H,4-16,19H2,1-3H3;1H |
InChI Key |
JFCUVGDJKMQHIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[NH+]1C(N(C(=N1)C)N)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.